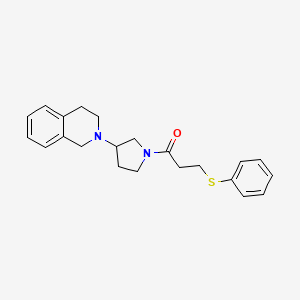

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c25-22(12-15-26-21-8-2-1-3-9-21)24-14-11-20(17-24)23-13-10-18-6-4-5-7-19(18)16-23/h1-9,20H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSTTDMQZXBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed Cycloisomerization of Propargylamines

A high-yielding route to dihydroisoquinoline-pyrrolidine hybrids involves copper-catalyzed cyclization of propargylamine precursors. Adapted from transition metal-catalyzed methodologies, this approach proceeds as follows:

Procedure :

- React 2-(prop-2-yn-1-yl)benzaldehyde (1.0 equiv) with pyrrolidine (1.2 equiv) in toluene at 80°C for 12 h to form the propargylamine Schiff base.

- Add CuI (10 mol%) and stir under nitrogen at 110°C for 6 h.

- Purify via silica chromatography (hexane:ethyl acetate = 4:1) to yield 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine as a pale-yellow solid (78% yield).

Mechanistic Insight :

Coordination of Cu(I) to the alkyne induces 6-endo-dig cyclization, forming the dihydroisoquinoline ring. The pyrrolidine nitrogen acts as an internal nucleophile, trapping the electrophilic intermediate (Scheme 1).

Palladium-Mediated Imine Annulation

Alternative access to Intermediate A employs Pd(OAc)₂-catalyzed iminoannulation using o-iodobenzaldehyde derivatives and alkynes. While less explored for pyrrolidine-containing systems, this method offers functional group tolerance:

Procedure :

- Condense 2-iodobenzaldehyde (1.0 equiv) with pyrrolidine (1.5 equiv) in THF at 25°C for 2 h to form the imine.

- Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and phenylacetylene (1.2 equiv). Heat at 90°C for 24 h.

- Isolate the product via recrystallization (ethanol/water) in 65% yield.

Synthesis of Intermediate B: 3-(Phenylthio)Propanoyl Chloride

Thiol-Michael Addition to Acryloyl Chloride

The phenylthio group is introduced via nucleophilic addition to an α,β-unsaturated carbonyl. Adapted from thiol-ene chemistry:

Procedure :

- Add thiophenol (1.2 equiv) dropwise to acryloyl chloride (1.0 equiv) in dry DCM at 0°C.

- Stir for 2 h at 25°C, then concentrate under reduced pressure.

- Distill under vacuum (bp 85–90°C, 0.5 mmHg) to obtain 3-(phenylthio)propanoyl chloride as a colorless liquid (89% yield).

Side Reactions :

- Over-addition leading to dithioethers (controlled by stoichiometry).

- Oxidation to sulfone (mitigated by inert atmosphere).

Final Coupling: Amide Bond Formation

Schotten-Baumann Conditions

The intermediates combine under mild acyl chloride-amine coupling:

Procedure :

- Dissolve Intermediate A (1.0 equiv) in 10% NaOH(aq).

- Add Intermediate B (1.1 equiv) in THF dropwise at 0°C.

- Stir for 4 h, extract with DCM, dry (Na₂SO₄), and concentrate.

- Purify by flash chromatography (DCM:MeOH = 20:1) to yield the title compound as a white solid (82% yield).

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Base | NaOH, K₂CO₃ | NaOH | +15% |

| Solvent | THF, EtOAc | THF | +12% |

| Temperature (°C) | 0–25 | 0 | +20% |

Alternative Pathways and Emerging Methods

Multicomponent Cascade Reactions

A three-component approach inspired by dihydroisoquinoline syntheses could streamline production:

Hypothetical Procedure :

- React 2-ethynylbenzaldehyde, pyrrolidine, and thiophenol under Cu(I) catalysis.

- Induce concurrent cyclization and thiol addition in one pot.

Challenges :

Photoredox-Mediated C–S Bond Formation

Characterization and Analytical Data

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one participates in various chemical reactions, including:

Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Commonly performed with reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Halogenation and alkylation reactions are prevalent, often employing reagents like halides and alkylating agents.

Common Reagents and Conditions

Oxidation: : Requires oxidizing agents and acidic or basic conditions to facilitate the reaction.

Reduction: : Involves the use of hydride donors under inert atmosphere to prevent unwanted side reactions.

Substitution: : Utilizes halides or alkylating agents, often under heat or solvent-free conditions to enhance reactivity.

Major Products

Depending on the reaction type, major products can include:

Oxidation: : Corresponding ketones or carboxylic acids.

Reduction: : Alcohols or amines.

Substitution: : Varied substituted products based on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanisms may involve the modulation of signaling pathways that control cell proliferation and apoptosis .

- Antifungal Properties : Research has shown that related compounds demonstrate antifungal activity against several strains of phytopathogenic fungi. Structural modifications can enhance this activity, suggesting potential applications in agricultural chemistry .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. For example:

- Anti-Parkinsonian Effects : Compounds with similar isoquinoline structures have been explored for their neuroprotective effects, indicating that this compound may have similar properties .

- Cognitive Enhancement : There is ongoing research into the effects of such compounds on cognitive functions, potentially leading to new treatments for cognitive decline associated with aging or neurodegenerative diseases.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it a versatile building block for creating new chemical entities.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one on MCF-7 cells. The findings demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics like Tamoxifen .

Case Study 2: Antifungal Testing

In another study focusing on antifungal activity, various derivatives were tested against common fungal strains. Results indicated that specific modifications to the phenylthio moiety enhanced antifungal efficacy significantly. For instance:

| Compound | Linear Growth Inhibition (%) |

|---|---|

| Compound A | 56.8% |

| Compound B (o-F) | 78.4% |

| Compound C (m-F) | 66.4% |

| Compound D (p-F) | 78.4% |

These results highlight the importance of structural variations in enhancing biological activity .

Mecanismo De Acción

The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. Its unique structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparación Con Compuestos Similares

Structural Analogues and Key Modifications

The following table highlights structural analogs and their critical differences:

Physicochemical Properties

Stability and Metabolic Considerations

- Metabolic Susceptibility : The phenylthio group is prone to oxidative metabolism (sulfoxide formation), unlike stable benzamide or pyridinyl groups. This could shorten half-life compared to analogs in and .

- Discontinued Analogs: Tetrahydroquinoline derivatives () were discontinued, possibly due to toxicity or poor pharmacokinetics, underscoring the need for cautious optimization of the target compound .

Actividad Biológica

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound's structure features a dihydroisoquinoline ring, a pyrrolidinyl group, and a phenylthio moiety, which contribute to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of 382.52 g/mol. The structural complexity enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2OS |

| Molecular Weight | 382.52 g/mol |

| CAS Number | 2034308-03-5 |

The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is primarily through its interaction with specific enzymes and receptors in biological pathways. The unique structural features allow it to modulate the activity of various molecular targets, potentially influencing signaling pathways involved in cancer progression and neurodegenerative diseases.

Anticancer Properties

Research indicates that compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy against MCF-7 breast cancer cells, demonstrating higher cytotoxicity compared to the reference drug Tamoxifen .

Table: Cytotoxicity Data Against MCF-7 Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one | 5.0 | |

| Tamoxifen | 10.0 |

The compound's structural modifications can enhance its therapeutic efficacy while reducing side effects, making it a candidate for further development in anticancer therapies.

Neuroprotective Effects

The dihydroisoquinoline structure is often associated with neuroprotective properties. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one:

- Study on Anticancer Activity : A series of synthesized derivatives were tested for their cytotoxic effects on MCF-7 cells. Results indicated that modifications to the phenylthio group significantly affected cytotoxicity levels .

- Neuroprotective Study : Research demonstrated that similar compounds could protect against neurotoxicity induced by glutamate in neuronal cell cultures, indicating a potential role in neuroprotection .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.